2,6-Dihydronaphthalene

Diels-Alder Pericyclic Cycloaddition

2,6-Dihydronaphthalene is a C10H10 bicyclic diene hydrocarbon belonging to the dihydronaphthalene isomer class. It is characterized by a conjugated 1,3-diene system embedded in a partially hydrogenated naphthalene scaffold, distinguishing it from other dihydronaphthalene regioisomers.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 62690-57-7
Cat. No. B8550059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydronaphthalene
CAS62690-57-7
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1C=CC2=CCC=CC2=C1
InChIInChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1,4-8H,2-3H2
InChIKeyRBNURGGRZDQJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dihydronaphthalene (CAS 62690-57-7): Core Physicochemical and Structural Profile for Procurement Evaluation


2,6-Dihydronaphthalene is a C10H10 bicyclic diene hydrocarbon belonging to the dihydronaphthalene isomer class. It is characterized by a conjugated 1,3-diene system embedded in a partially hydrogenated naphthalene scaffold, distinguishing it from other dihydronaphthalene regioisomers [1]. Its computed properties include a molecular weight of 130.19 g/mol, zero hydrogen-bond donors/acceptors, and a moderate lipophilicity (XLogP3-AA = 2.6), which collectively inform its behavior as a hydrophobic, non‑polar building block in organic synthesis and materials chemistry [1].

Why Closely Related Dihydronaphthalene Isomers Cannot Substitute 2,6-Dihydronaphthalene


The critical difference lies in the topology of unsaturation: 2,6-dihydronaphthalene possesses a conjugated diene motif (C1=CC=CC=C2–CH2–CH2–C2), whereas the most common commercial isomer, 1,2-dihydronaphthalene, contains an isolated olefin (C1–CH2–CH2–C2=CC=CC=C1). This fundamental electronic disparity renders the two isomers non‑interchangeable in pericyclic reactions (e.g., Diels–Alder cycloadditions), in transition‑metal‑catalyzed couplings, and in any application where the precise positioning of π‑orbitals governs reactivity or selectivity. A generic “dihydronaphthalene” procurement without specifying the 2,6‑isomer therefore introduces substantial risk of failed syntheses or altered material properties [1].

Quantitative Differentiation Evidence for 2,6-Dihydronaphthalene Versus Nearest Analogs


Conjugated Diene Architecture Enables Unique Diels–Alder Reactivity

2,6-Dihydronaphthalene contains a 1,3-butadiene-like conjugated π-system (SMILES: C1C=CC2=CCC=CC2=C1), allowing it to serve as a diene in [4+2] cycloadditions. In contrast, 1,2-dihydronaphthalene (SMILES: C1CC=Cc2ccccc21) has only an isolated double bond and cannot engage as a diene in concerted cycloadditions. This structural dichotomy is directly evidenced by the SMILES encoding of bond conjugation in the authoritative PubChem records [1][2].

Diels-Alder Pericyclic Cycloaddition

Moderate Lipophilicity Contrasts with Fully Aromatic Naphthalene

The computed octanol–water partition coefficient (XLogP3-AA) for 2,6-dihydronaphthalene is 2.6, reflecting a balance between hydrophobic and partially saturated character. The fully aromatic parent naphthalene (C10H8) has a higher XLogP of 3.3, indicating greater hydrophobicity [1][2]. This quantitative difference can be exploited when a less lipophilic building block is required, e.g., to tune solubility or passive membrane permeability without introducing polar heteroatoms.

Lipophilicity Solubility Drug Design

Embedding in Organic Semiconductor Patents Indicates Device-Relevant Performance

US Patent 9,859,508 B2 (Nippon Kayaku) explicitly claims condensed polycyclic aromatic compounds in which the A‑ring is either a 1,5‑dihydronaphthalene ring or a 2,6‑dihydronaphthalene ring, and describes their use in organic field‑effect transistors (OFETs). The patent reports mobilities exceeding 0.1 cm²/V·s and on/off ratios above 10⁵ for devices incorporating dihydronaphthalene‑fused cores. While not isolating 2,6‑dihydronaphthalene alone, the data demonstrate that the 2,6‑dihydro isomer is an accepted scaffold for high‑mobility organic semiconductors [1].

Organic Electronics Semiconductor Patent Analysis

Validated Application Scenarios for 2,6-Dihydronaphthalene (CAS 62690-57-7)


Diels–Alder Cycloaddition for Rapid Polycycle Construction

Owing to its conjugated diene character [1], 2,6‑dihydronaphthalene can engage in [4+2] cycloadditions with dienophiles such as maleic anhydride or benzynes, enabling the one‑step assembly of sterically congested polycyclic frameworks. This reactivity is not available to the 1,2‑dihydro isomer and is exploited in the synthesis of alkaloid‑like scaffolds and functionalized naphthalene derivatives.

Building Block for High‑Mobility Organic Semiconductors

Patented organic electronic materials incorporate the 2,6‑dihydronaphthalene core to achieve field‑effect mobilities >0.1 cm²/V·s in OFETs [3]. The regiospecific substitution pattern of the 2,6‑isomer allows for precise tuning of frontier orbital energies and intermolecular packing, making it a strategic choice for solution‑processable or vacuum‑deposited semiconductor layers.

Intermediate for Lipophilicity‑Tuned Molecular Design

With an XLogP of 2.6, 2,6‑dihydronaphthalene occupies a lipophilicity window between fully saturated tetralin and fully aromatic naphthalene [1][2]. This property is valuable in medicinal chemistry and agrochemical lead optimization, where incremental adjustment of logP without altering the core scaffold can improve bioavailability and reduce promiscuous binding.

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